N-(4-Bromophenyl)-2-chloroacetamide
Overview
Description
N-(4-Bromophenyl)-2-chloroacetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromophenyl group, and the methyl group is substituted with a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-(4-Bromophenyl)-2-chloroacetamide involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Alternative Methods: Another approach involves the use of 4-bromoaniline and 2-chloroacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically follows the direct amidation route due to its simplicity and cost-effectiveness. The process involves large-scale reactors with precise temperature control to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N-(4-Bromophenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form N-(4-Bromophenyl)-2-chloroacetic acid or reduced to form N-(4-Bromophenyl)-2-chloroethylamine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- N-(4-Bromophenyl)-2-chloroacetic acid
- N-(4-Bromophenyl)-2-chloroethylamine
- Various aryl or vinyl derivatives through coupling reactions
Scientific Research Applications
Chemistry: N-(4-Bromophenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations to form active metabolites that exert biological effects.
Comparison with Similar Compounds
- N-(4-Bromophenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
- N-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorine atom on the phenyl ring instead of bromine, which can affect its reactivity and biological activity.
- N-(4-Bromophenyl)-2-bromoacetamide: Contains a bromine atom instead of chlorine on the acetamide group, which can influence its chemical properties and reactivity.
Uniqueness: N-(4-Bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activity. The combination of these halogens can enhance its utility in various synthetic and medicinal applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZKCMCCQAJIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180323 | |
Record name | Acetanilide, 4'-bromo-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-02-5 | |
Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 4'-bromo-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2564-02-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetanilide, 4'-bromo-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of N-(4-Bromophenyl)-2-chloroacetamide against common fungal infections?
A1: Research suggests this compound exhibits promising antifungal activity, particularly against dermatophytes and Fusarium species []. It demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against dermatophytes and between 12.5 and 50 µg/mL against Fusarium species []. These findings highlight its potential as a candidate for developing new treatments for cutaneous fungal infections, including those caused by dermatophytes.
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